Cas no 1599640-65-9 (2-amino-1-(2-methylquinolin-6-yl)ethan-1-one)
2-amino-1-(2-methylquinolin-6-yl)ethan-1-one Chemical and Physical Properties
Names and Identifiers
-
- 2-amino-1-(2-methylquinolin-6-yl)ethan-1-one
- 1599640-65-9
- EN300-1839544
-
- Inchi: 1S/C12H12N2O/c1-8-2-3-9-6-10(12(15)7-13)4-5-11(9)14-8/h2-6H,7,13H2,1H3
- InChI Key: PKVFLXBETNWPPY-UHFFFAOYSA-N
- SMILES: O=C(CN)C1C=CC2C(=CC=C(C)N=2)C=1
Computed Properties
- Exact Mass: 200.094963011g/mol
- Monoisotopic Mass: 200.094963011g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 242
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 56Ų
2-amino-1-(2-methylquinolin-6-yl)ethan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1839544-1g |
2-amino-1-(2-methylquinolin-6-yl)ethan-1-one |
1599640-65-9 | 1g |
$842.0 | 2023-09-19 | ||
| Enamine | EN300-1839544-5g |
2-amino-1-(2-methylquinolin-6-yl)ethan-1-one |
1599640-65-9 | 5g |
$2443.0 | 2023-09-19 | ||
| Enamine | EN300-1839544-10g |
2-amino-1-(2-methylquinolin-6-yl)ethan-1-one |
1599640-65-9 | 10g |
$3622.0 | 2023-09-19 | ||
| Enamine | EN300-1839544-0.05g |
2-amino-1-(2-methylquinolin-6-yl)ethan-1-one |
1599640-65-9 | 0.05g |
$707.0 | 2023-09-19 | ||
| Enamine | EN300-1839544-0.1g |
2-amino-1-(2-methylquinolin-6-yl)ethan-1-one |
1599640-65-9 | 0.1g |
$741.0 | 2023-09-19 | ||
| Enamine | EN300-1839544-0.25g |
2-amino-1-(2-methylquinolin-6-yl)ethan-1-one |
1599640-65-9 | 0.25g |
$774.0 | 2023-09-19 | ||
| Enamine | EN300-1839544-0.5g |
2-amino-1-(2-methylquinolin-6-yl)ethan-1-one |
1599640-65-9 | 0.5g |
$809.0 | 2023-09-19 | ||
| Enamine | EN300-1839544-1.0g |
2-amino-1-(2-methylquinolin-6-yl)ethan-1-one |
1599640-65-9 | 1g |
$785.0 | 2023-05-26 | ||
| Enamine | EN300-1839544-2.5g |
2-amino-1-(2-methylquinolin-6-yl)ethan-1-one |
1599640-65-9 | 2.5g |
$1650.0 | 2023-09-19 | ||
| Enamine | EN300-1839544-5.0g |
2-amino-1-(2-methylquinolin-6-yl)ethan-1-one |
1599640-65-9 | 5g |
$2277.0 | 2023-05-26 |
2-amino-1-(2-methylquinolin-6-yl)ethan-1-one Related Literature
-
Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
-
Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
-
Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
-
5. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
Additional information on 2-amino-1-(2-methylquinolin-6-yl)ethan-1-one
Recent Advances in the Study of 2-amino-1-(2-methylquinolin-6-yl)ethan-1-one (CAS: 1599640-65-9)
The compound 2-amino-1-(2-methylquinolin-6-yl)ethan-1-one (CAS: 1599640-65-9) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This research briefing aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and therapeutic potential.
Recent studies have highlighted the unique structural features of 2-amino-1-(2-methylquinolin-6-yl)ethan-1-one, which make it a promising scaffold for the design of novel bioactive molecules. The quinoline core, combined with the amino-ketone functionality, offers a versatile platform for chemical modifications, enabling the exploration of diverse pharmacological properties. Researchers have successfully synthesized this compound using optimized protocols, ensuring high yield and purity, which are critical for subsequent biological evaluations.
In vitro and in vivo studies have demonstrated that 2-amino-1-(2-methylquinolin-6-yl)ethan-1-one exhibits notable activity against a range of biological targets. For instance, it has shown inhibitory effects on specific enzymes involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent. Additionally, preliminary data indicate that this compound may interact with certain receptors in the central nervous system, opening avenues for its use in neurological disorders.
Further investigations into the mechanism of action of 2-amino-1-(2-methylquinolin-6-yl)ethan-1-one have revealed its ability to modulate key signaling pathways. These findings are supported by molecular docking studies, which predict strong binding affinities to target proteins. Such insights are invaluable for the rational design of derivatives with enhanced efficacy and reduced side effects.
The therapeutic potential of this compound is further underscored by its favorable pharmacokinetic properties. Recent pharmacokinetic studies have shown that 2-amino-1-(2-methylquinolin-6-yl)ethan-1-one possesses good bioavailability and metabolic stability, which are essential for its development as a drug candidate. These attributes, combined with its low toxicity profile, make it a promising lead compound for further optimization.
In conclusion, the latest research on 2-amino-1-(2-methylquinolin-6-yl)ethan-1-one (CAS: 1599640-65-9) highlights its significant potential in medicinal chemistry. Its unique structural features, coupled with its promising biological activity and pharmacokinetic properties, position it as a valuable candidate for the development of novel therapeutics. Future studies should focus on expanding the scope of its applications and optimizing its pharmacological profile to meet clinical requirements.
1599640-65-9 (2-amino-1-(2-methylquinolin-6-yl)ethan-1-one) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)